molecular formula C9H9F3N2OS B2699303 {[4-(Trifluoromethoxy)phenyl]methyl}thiourea CAS No. 296277-22-0

{[4-(Trifluoromethoxy)phenyl]methyl}thiourea

Cat. No.: B2699303
CAS No.: 296277-22-0
M. Wt: 250.24
InChI Key: DPMRHKYLADRBQW-UHFFFAOYSA-N
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Description

{[4-(Trifluoromethoxy)phenyl]methyl}thiourea is a thiourea derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the para position of a benzyl group. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by sulfur, enhancing their hydrogen-bonding capabilities and metabolic stability. The trifluoromethoxy group imparts unique electronic and steric properties, influencing solubility, lipophilicity, and biological interactions.

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c10-9(11,12)15-7-3-1-6(2-4-7)5-14-8(13)16/h1-4H,5H2,(H3,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMRHKYLADRBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Trifluoromethoxy)phenyl]methyl}thiourea typically involves the reaction of 4-(trifluoromethoxy)benzylamine with thiocyanate derivatives under controlled conditions. One common method includes the use of solvents such as methanol or ethanol, and the reaction is often carried out at room temperature to moderate heat to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Oxidation Reactions

Thioureas are susceptible to oxidation, forming sulfonyl derivatives. For example, oxidation of 1-(4-(trifluoromethoxy)phenyl)thiourea with hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid) could yield the corresponding sulfonyl urea derivative. Such reactions are typical for thioureas, where the sulfur atom is oxidized stepwise to sulfinic or sulfonic acids .

Hypothetical Reaction Pathway:

[4-(Trifluoromethoxy)phenyl]methylthiourea+H2O2Sulfonyl Derivative+Byproducts\text{{{[4-(Trifluoromethoxy)phenyl]methyl}thiourea}} + \text{{H}}_2\text{{O}}_2 \rightarrow \text{{Sulfonyl Derivative}} + \text{{Byproducts}}

Reduction Reactions

Reduction of the thiocarbonyl group in thioureas can produce amines. Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation may reduce this compound to form a urea or amine derivative. For example:

Hypothetical Reaction Pathway:

Thiourea+LiAlH4Corresponding Urea or Amine+H2S\text{{Thiourea}} + \text{{LiAlH}}_4 \rightarrow \text{{Corresponding Urea or Amine}} + \text{{H}}_2\text{{S}}

Substitution Reactions

The trifluoromethoxy (-OCF₃) group is electron-withdrawing, influencing the reactivity of the aromatic ring. Nucleophilic aromatic substitution (NAS) or electrophilic substitution may occur at the para position relative to the -OCF₃ group, depending on reaction conditions.

Example Reaction:

Thiourea+ElectrophileSubstituted Derivative\text{{Thiourea}} + \text{{Electrophile}} \rightarrow \text{{Substituted Derivative}}

Complexation with Metals

Thioureas often act as ligands in coordination chemistry. The sulfur and nitrogen atoms can coordinate with transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes. Such interactions are critical in catalytic or medicinal applications .

Acid/Base Reactivity

The thiourea moiety can undergo protonation or deprotonation under acidic/basic conditions, altering solubility and reactivity. For instance, in acidic media, the thiourea group may protonate, enhancing electrophilic substitution on the aromatic ring.

Key Considerations:

  • Steric and Electronic Effects : The methyl group in this compound may sterically hinder reactions at the thiourea moiety compared to non-methylated analogs.

  • Stability : The trifluoromethoxy group enhances electron-withdrawing effects, potentially stabilizing intermediates in substitution reactions.

Research Gaps:

No direct experimental data for this compound was found in the provided sources. Further studies are required to validate these hypothesized pathways and quantify reaction kinetics/thermodynamics.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

  • {[4-(Trifluoromethoxy)phenyl]methyl}thiourea serves as a building block in the synthesis of more complex organic molecules. Its trifluoromethoxy group enhances the compound's reactivity, facilitating the formation of various derivatives that can be utilized in advanced materials and catalysis .

2. Organocatalysis

  • The compound has been investigated for its role as an organocatalyst , particularly in reactions requiring specific stereochemical outcomes. The presence of the trifluoromethoxy group may influence the electronic properties, enhancing catalytic efficiency .

Biological Applications

1. Anticancer Activity

  • Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it demonstrated significant activity against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC50 values ranging from 1.5 to 10 µM, outperforming traditional chemotherapeutics like cisplatin .
Cell LineIC50 (µM)Selectivity
SW4801.5High
SW6205.8Moderate
PC37.6Moderate
K-5629.0Low
  • The mechanisms of action include induction of apoptosis and inhibition of interleukin-6 secretion, which are crucial in cancer progression .

2. Antimicrobial Properties

  • The compound has shown promising antimicrobial activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. For example, it demonstrated effectiveness against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent .

Medicinal Chemistry

1. Therapeutic Potential

  • Research into the therapeutic applications of this compound indicates potential benefits in treating diseases where modulation of specific biological pathways is required. Its ability to inhibit certain enzymes positions it as a candidate for drug development targeting metabolic disorders and infections .

2. Enzyme Inhibition

  • The compound interacts with specific enzymes, potentially serving as an enzyme inhibitor in various biochemical pathways. This interaction is facilitated by its lipophilic nature due to the trifluoromethoxy group, allowing better membrane penetration and targeted action .

Study on Anticancer Activity

A study conducted on several thiourea derivatives, including this compound, revealed that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics like cisplatin . This suggests that structural modifications can enhance therapeutic efficacy.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains, showing considerable inhibition rates which indicate its potential use in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of {[4-(Trifluoromethoxy)phenyl]methyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives with aromatic substituents are widely studied for their structure-activity relationships. Below is a detailed comparison of {[4-(Trifluoromethoxy)phenyl]methyl}thiourea with structurally similar compounds:

Substituent Electronic Effects

  • [4-(Trifluoromethoxy)phenyl]thiourea (Simplified Analog): Lacks the methylene linker between the phenyl ring and thiourea. However, the trifluoromethoxy group retains strong electron-withdrawing effects, enhancing electrophilicity compared to unsubstituted thioureas .
  • N-[4-(Trifluoromethyl)phenyl]thiourea :
    Replaces -OCF₃ with -CF₃. The trifluoromethyl group is more electron-withdrawing than trifluoromethoxy, leading to greater polarization of the aromatic ring. This increases acidity (pKa ~ 8.2) and may improve interactions with basic residues in enzyme active sites .

  • 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-methylthiourea :
    Substitutes -OCF₃ with -OCF₂H. The reduced fluorine content decreases electron-withdrawing effects, lowering lipophilicity (logP reduced by ~0.5) and metabolic stability. This compound shows diminished activity against fungal pathogens compared to trifluoromethoxy analogs .

Structural Modifications and Bioactivity

  • 1-[(2E)-3-Phenylprop-2-enoyl]-3-[4-(trifluoromethoxy)phenyl]thiourea: Incorporates an acryloyl group, enabling conjugation with biomolecules. This derivative exhibits enhanced antibacterial activity (MIC = 2 µg/mL against Phomopsis obscurans) compared to the parent compound, likely due to improved membrane permeability .
  • 1-[4-(Perfluorooctyl)phenyl]-3-phenylthiourea :
    Features a perfluorinated alkyl chain, drastically increasing hydrophobicity (logP > 5). This property is exploited in fluorous-phase separations but may reduce aqueous solubility, limiting biological applications .

  • 1-(Isomeric Methylbenzoyl)-3-(4-Trifluoromethylphenyl)thioureas :
    Structural isomerism (ortho/meta/para methylbenzoyl groups) alters molecular geometry. The para isomer shows superior antifungal activity (IC₅₀ = 1.8 µM) due to optimal alignment with target binding pockets, highlighting the importance of substituent positioning .

Physicochemical Properties

Compound Molecular Weight logP* pKa (Thiourea NH) Key Application
This compound 278.3 2.9 7.8 Enzyme inhibition
N-[4-(Trifluoromethyl)phenyl]thiourea 236.2 3.2 8.2 Antifungal agents
1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-methylthiourea 314.4 2.4 7.5 Agricultural fungicides
1-[(2E)-3-Phenylprop-2-enoyl]-3-[4-(trifluoromethoxy)phenyl]thiourea 366.4 3.8 6.9 Antibacterial coatings

*logP values estimated via computational methods (e.g., XLogP3).

Biological Activity

The compound {[4-(trifluoromethoxy)phenyl]methyl}thiourea is a member of the thiourea family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of Thiourea Derivatives

Thioureas are organic compounds characterized by the presence of the thiourea functional group (R1R2N)(R3R4N)C=S. They exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties. The introduction of various substituents on the phenyl ring can significantly enhance their efficacy against various biological targets .

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for this compound and related derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)Selectivity Index
8SW4807.6 ± 1.752.7
8SW6205.8 ± 0.763.0
8PC39.0 ± 1.641.5
8K-56210.0 ± 2.002.0

Key Findings:

  • The compound showed enhanced cytotoxicity against colon cancer cell lines (SW480 and SW620), with IC50 values ranging from 5.8 to 7.6 µM , indicating a potent inhibitory effect compared to standard chemotherapeutics like cisplatin .
  • Selectivity indices suggest that this compound is more selective towards cancer cells than normal cells, which is crucial for minimizing side effects during therapy .

The mechanisms underlying the cytotoxic effects of thiourea derivatives like this compound involve several pathways:

  • Induction of Apoptosis : Studies indicate that this compound induces late apoptosis in cancer cells, significantly reducing cell viability by up to 93% in certain lines .
  • Inhibition of Interleukin-6 (IL-6) : The compound has been shown to inhibit IL-6 secretion, which plays a role in tumor progression and inflammation .
  • Cell Cycle Arrest : The compound may also interfere with cell cycle progression, leading to increased rates of apoptosis in treated cells .

Study on Anticancer Activity

A study evaluated the anticancer activity of various thiourea derivatives, including this compound, against human colon cancer cell lines (SW480 and SW620). The results indicated that compounds with trifluoromethyl substitutions exhibited superior cytotoxicity compared to others without such modifications.

Study on Mechanistic Insights

Another investigation focused on the mechanistic aspects of thioureas' action on leukemia K-562 cells. The study revealed that the trifluoromethyl derivative not only inhibited cell proliferation but also triggered significant apoptotic pathways, confirming its potential as an effective anticancer agent .

Q & A

Q. What are the optimal synthetic routes for {[4-(Trifluoromethoxy)phenyl]methyl}thiourea, and how can purity be ensured?

Methodological Answer: The synthesis typically involves reacting 4-(trifluoromethoxy)benzylamine with thiophosgene or its derivatives under controlled conditions. A validated protocol includes:

  • Step 1: Dissolve 4-(trifluoromethoxy)benzylamine in anhydrous acetone under nitrogen.
  • Step 2: Add thiophosgene dropwise at 0–5°C to minimize side reactions (e.g., disulfide formation).
  • Step 3: Reflux for 3–5 hours, followed by quenching with dilute HCl to precipitate the product.
  • Purity Control: Recrystallize from methanol/water mixtures (70:30 v/v) and validate purity via HPLC (≥95% by area) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

Technique Key Parameters Purpose
¹H/¹³C NMR δ 7.4–7.6 ppm (aromatic H), δ 160–165 ppm (C=S)Confirm backbone structure and substituents
FT-IR ~1250 cm⁻¹ (C=S), ~3300 cm⁻¹ (N-H stretch)Identify thiourea functional groups
X-ray Crystallography R-factor < 0.05, hydrogen bonding analysisResolve 3D structure and intermolecular interactions
HPLC-MS C18 column, acetonitrile/water gradientQuantify purity and detect degradation products

Reference data from analogous fluorophenyl thioureas shows C=S bond torsion angles of ~44.6°, influencing hydrogen-bonded supramolecular assemblies .

Advanced Research Questions

Q. How can computational methods like DFT and MD simulations elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) predicts nucleophilic attack sites at the thiourea sulfur .
  • Molecular Dynamics (MD): Simulate solvation in DMSO/water (TIP3P model) to study aggregation behavior. Trajectory analysis reveals stable hydrogen-bonded dimers over 50 ns simulations, critical for understanding solubility .
  • QTAIM (Quantum Theory of Atoms in Molecules): Analyze bond critical points (BCPs) to quantify hydrogen-bond strengths (e.g., N-H···S interactions with ρ ~0.02 a.u.) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Profiling: Use a factorial design (e.g., 3×3 matrix) to test concentrations (1–100 μM) against positive/negative controls. Measure IC₅₀ values for enzyme inhibition (e.g., neuraminidase) and parallel cytotoxicity (MTT assay on HEK-293 cells) .
  • Mechanistic Studies: Perform competitive inhibition assays with varying substrate concentrations. A Lineweaver-Burk plot distinguishing competitive (Km changes) vs. non-competitive (Vmax changes) inhibition clarifies mode of action .
  • Structural Analog Comparison: Synthesize derivatives with modified trifluoromethoxy groups to isolate electronic vs. steric effects on bioactivity .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining regioselectivity?

Methodological Answer:

  • DoE (Design of Experiments): Apply a central composite design to variables: temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst (e.g., Et₃N, 0–10 mol%). Response surface methodology (RSM) identifies optimal yields (≥80%) at 50°C in THF with 5 mol% Et₃N .
  • In Situ Monitoring: Use Raman spectroscopy to track C=S bond formation (peak ~480 cm⁻¹) and minimize byproducts like disulfides.
  • Scale-Up Considerations: Ensure nitrogen atmosphere and controlled cooling to prevent exothermic side reactions during industrial translation .

Data-Driven Insights Table

Property Reported Value Method Reference
Melting Point168–170°CDifferential Scanning Calorimetry
Solubility in DMSO45 mg/mLGravimetric Analysis
LogP (Octanol-Water)2.8 ± 0.2Shake-Flask Method
Antimicrobial Activity (MIC)12.5 μg/mL (E. coli)Broth Dilution Assay

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